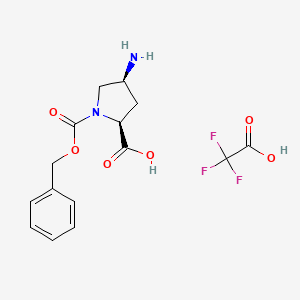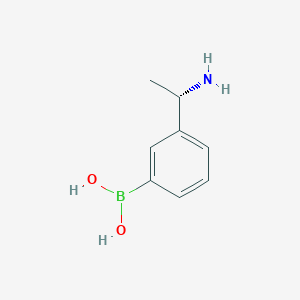
2-Chloro-N-(2-chloroethyl)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-chloroethyl)-N-methylaniline is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is also bonded to a methyl group and an aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloroethyl)-N-methylaniline typically involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the carbon atom of 2-chloroethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2-chloroethyl)-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-substituted anilines or thiol derivatives are formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced compounds.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-chloroethyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: As a nitrogen mustard, it has been investigated for its potential use in chemotherapy, particularly for its ability to alkylate DNA and inhibit cell division.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of 2-Chloro-N-(2-chloroethyl)-N-methylaniline involves its ability to alkylate DNA. The compound forms covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and strand breaks. This disrupts the normal replication and transcription processes, ultimately resulting in cell death. The molecular targets include the N7 nitrogen of guanine bases in DNA.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(2-chloroethyl)-N-methylethanamine: Another nitrogen mustard with similar alkylating properties.
Bis(2-chloroethyl)amine: A related compound used in chemical warfare and chemotherapy.
2-Chloro-N,N-diethylethylamine: Used as an alkylating reagent in organic synthesis.
Uniqueness
2-Chloro-N-(2-chloroethyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable aziridinium ions makes it particularly effective as an alkylating agent, distinguishing it from other nitrogen mustards.
Propiedades
Fórmula molecular |
C9H11Cl2N |
|---|---|
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-methylaniline |
InChI |
InChI=1S/C9H11Cl2N/c1-12(7-6-10)9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3 |
Clave InChI |
NILNOHKYHDPONV-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)

![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)



